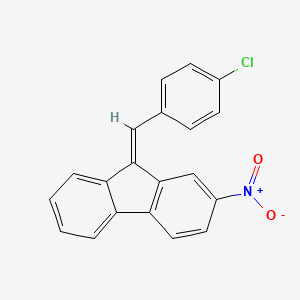
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: is an organic compound with the molecular formula C20H12ClNO2 It is characterized by a fluorene backbone substituted with a nitro group at the 2-position and a 4-chlorobenzylidene group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which is nitrated to introduce the nitro group at the 2-position.
Formation of Benzylidene Derivative: The 9-position of the fluorene is then functionalized with a 4-chlorobenzylidene group through a condensation reaction with 4-chlorobenzaldehyde.
The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 9-(4-Aminobenzylidene)-2-nitro-9h-fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorenone or corresponding carboxylic acids.
Scientific Research Applications
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene depends on its specific application. In biological systems, it may interact with cellular components through its nitro and chlorobenzylidene groups, affecting various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: can be compared with other similar compounds, such as:
9-(4-Chlorobenzylidene)-2,4,5,7-tetranitro-9h-fluorene:
9-(4-Methylbenzylidene)-2-nitro-9h-fluorene: Substitution of the chlorine atom with a methyl group can alter the compound’s chemical properties and biological activities.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
4364-38-9 |
|---|---|
Molecular Formula |
C20H12ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(9Z)-9-[(4-chlorophenyl)methylidene]-2-nitrofluorene |
InChI |
InChI=1S/C20H12ClNO2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(23)24)12-20(18)19/h1-12H/b19-11- |
InChI Key |
OCNWYTXNTVILNH-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




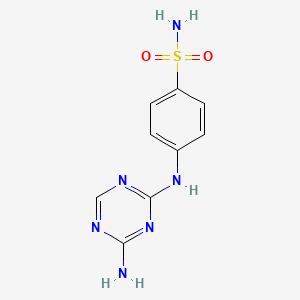
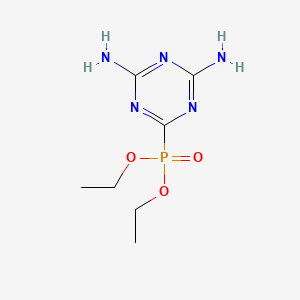
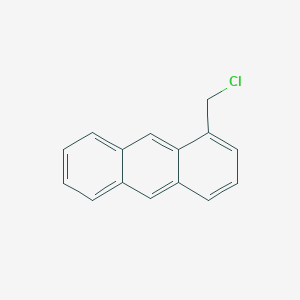
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
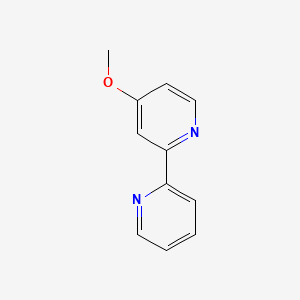

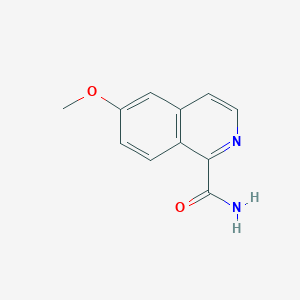
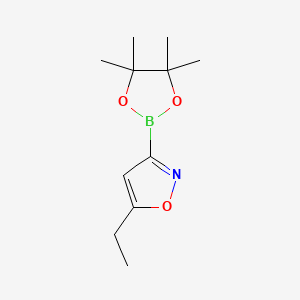
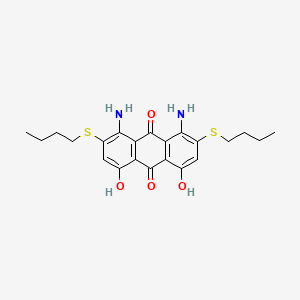
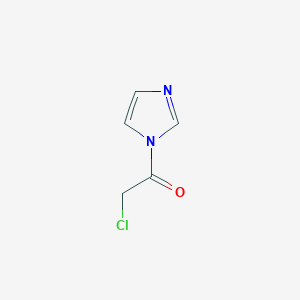
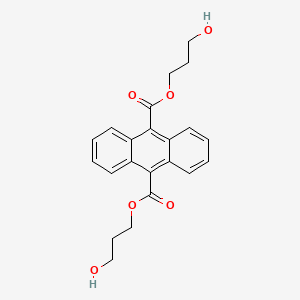
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
